

# In-depth Technical Guide: Spectroscopic Data for Ethyl 3-oxo-3-phenylpropanoate

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## Compound of Interest

Compound Name: Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate

Cat. No.: B1344775

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Note: Direct spectroscopic data for **Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate** was not readily available in the searched literature. Therefore, this guide presents a comprehensive analysis of a closely related and well-characterized structural analog, Ethyl 3-oxo-3-phenylpropanoate. This compound shares the key  $\beta$ -keto ester functionality and serves as a valuable reference for understanding the spectroscopic properties of this class of molecules.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Ethyl 3-oxo-3-phenylpropanoate, which exists in a tautomeric equilibrium between its keto and enol forms.

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl<sub>3</sub> Frequency: 300 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment (Keto Form)	Assignment (Enol Form)
1.23	t	3H	-OCH <sub>2</sub> CH <sub>3</sub>	-OCH <sub>2</sub> CH <sub>3</sub>
3.87	s	2H	- C(=O)CH <sub>2</sub> C(=O)-	
4.15	q	2H	-OCH <sub>2</sub> CH <sub>3</sub>	-OCH <sub>2</sub> CH <sub>3</sub>
5.30	s	1H	=CH-	
7.26	m	5H	Ar-H	Ar-H
12.41	s	1H	-OH	

t = triplet, q = quartet, s = singlet, m = multiplet

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl<sub>3</sub> Frequency: 75 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment (Keto/Enol Carbon)
14.1	-OCH <sub>2</sub> CH <sub>3</sub>
45.8	-C(=O)CH <sub>2</sub> C(=O)- (Keto)
61.5	-OCH <sub>2</sub> CH <sub>3</sub>
90.1	=CH- (Enol)
127.1	Aromatic CH
128.7	Aromatic CH
133.9	Aromatic CH
134.5	Aromatic ipso-C
167.8	-C=O (Ester)
174.0	-C=O (Enol Ketone)
192.5	-C=O (Keto)

## IR (Infrared) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
~3100-3000	C-H stretch	Aromatic
~2980	C-H stretch	Aliphatic
~1745	C=O stretch	Ester (Keto form)
~1715	C=O stretch	Ketone (Keto form)
~1640	C=C stretch	Enol
~1600	C=C stretch	Aromatic

## Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Proposed Fragment
192	$[M]^+$ (Molecular Ion)
147	$[M - OCH_2CH_3]^+$
120	$[M - COOCH_2CH_3]^+$
105	$[C_6H_5CO]^+$
77	$[C_6H_5]^+$

## Experimental Protocols

### Synthesis of Ethyl 3-oxo-3-phenylpropanoate via Claisen Condensation

This protocol describes a standard laboratory procedure for the synthesis of the title compound.[\[1\]](#)

Materials:

- Ethyl acetate
- Ethyl benzoate
- Sodium ethoxide
- Diethyl ether (anhydrous)
- Hydrochloric acid (dilute)
- Sodium chloride (saturated solution)
- Magnesium sulfate (anhydrous)

Procedure:

- A solution of ethyl acetate and ethyl benzoate in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

- The flask is cooled in an ice bath, and a solution of sodium ethoxide in ethanol is added dropwise with stirring.
- After the addition is complete, the mixture is allowed to warm to room temperature and then refluxed for several hours.
- The reaction mixture is cooled, and the excess solvent is removed under reduced pressure.
- The residue is acidified with dilute hydrochloric acid, leading to the precipitation of the crude product.
- The crude product is extracted with diethyl ether. The organic layer is washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude ethyl 3-oxo-3-phenylpropanoate.
- Purification can be achieved by vacuum distillation or column chromatography on silica gel.

## Spectroscopic Analysis

**$^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy:** A sample of the purified compound is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ). The spectra are recorded on a 300 MHz or 400 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2]

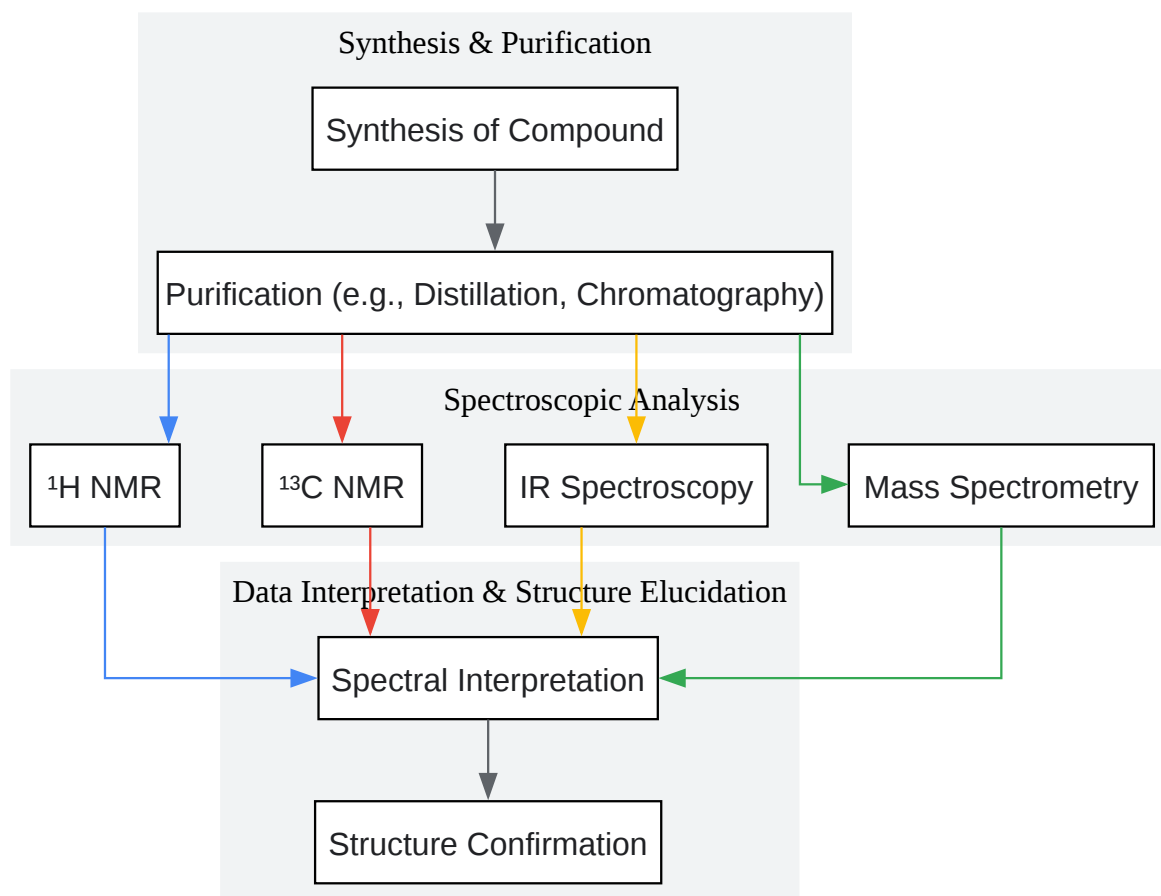
**IR Spectroscopy:** The infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride plates.

**Mass Spectrometry:** The mass spectrum is recorded on a mass spectrometer using electron ionization (EI) at 70 eV. The sample is introduced via a direct insertion probe or through a gas chromatograph.

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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## References

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- 2. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
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